molecular formula C8H7ClFNO4S B8564481 2-Chloro-4-fluoro-5-(N-methylsulfamoyl)benzoic acid

2-Chloro-4-fluoro-5-(N-methylsulfamoyl)benzoic acid

Cat. No. B8564481
M. Wt: 267.66 g/mol
InChI Key: OEOVCGLDCFQYML-UHFFFAOYSA-N
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Patent
US07645771B2

Procedure details

20.02 g (73.4 mmol) of 2-chloro-3-chlorosulfonyl-4-fluorobenzoic acid was added as a solid to a cooled solution of 10.5 mL of methylamine (40% aqueous solution, 293.6 mmol) in 400 mL of water. Reaction was monitored by LC/MS and complete after one hour. The reaction was acidified to pH=1 with concentrated HCl, and solid precipitated out. Product was obtained by filtration. 17.54 g obtained as a pale tan solid (89% yield). 1H NMR (300 MHz, DMSO-d6) δ13.83-14.01 (br, 1H), 8.21-8.26 (d, 1H, J=9.11 Hz), 7.98-8.03 (q, 1H, J=4.82), 7.88-7.92 (d, 1H, J=9.11 Hz), 2.55-2.56 (d, 3H, J=4.82 Hz).
Name
2-chloro-3-chlorosulfonyl-4-fluorobenzoic acid
Quantity
20.02 g
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
89%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:10]([S:11](Cl)(=[O:13])=[O:12])=[C:9]([F:15])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH3:16][NH2:17].[ClH:18]>O>[Cl:18][C:7]1[CH:8]=[C:9]([F:15])[C:10]([S:11]([NH:17][CH3:16])(=[O:13])=[O:12])=[CH:2][C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
2-chloro-3-chlorosulfonyl-4-fluorobenzoic acid
Quantity
20.02 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=C1S(=O)(=O)Cl)F
Name
Quantity
10.5 mL
Type
reactant
Smiles
CN
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
precipitated out
CUSTOM
Type
CUSTOM
Details
Product was obtained by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=C(C(=C1)F)S(=O)(=O)NC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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